2-chloro-N-methylpropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-3(5)4(7)6-2/h3H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUQJMNRULPRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564856 | |

| Record name | 2-Chloro-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42275-47-8 | |

| Record name | 2-Chloro-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N-methylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-chloro-N-methylpropanamide chemical properties and structure

An In-depth Technical Guide to 2-chloro-N-methylpropanamide: Properties, Synthesis, and Applications

Executive Summary: this compound is a functionalized small molecule belonging to the class of α-chloroamides. Its strategic combination of an electrophilic chlorinated center, a chiral center, and an amide moiety makes it a versatile building block in modern organic synthesis. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic routes, and characteristic reactivity. We will explore its utility as a precursor for creating more complex molecular architectures, particularly within the context of medicinal chemistry and drug discovery, where the α-chloroamide motif serves as a valuable linchpin for stereoselective transformations.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 42275-47-8, is a chiral molecule featuring a chlorine atom at the α-position relative to the carbonyl group of an N-methylated amide.[1] This structural arrangement dictates its chemical behavior, rendering the α-carbon susceptible to nucleophilic attack and suitable for radical-based reactions.

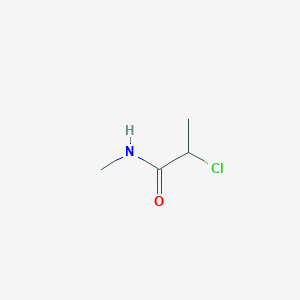

Chemical Structure

The fundamental structure of this compound is depicted below. Its systematic IUPAC name is this compound.[1]

Caption: Molecular structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. It is important to note that several of these values are predicted based on computational models, a common practice for characterizing specialized reagents that may lack extensive empirical documentation.

| Property | Value | Source |

| Molecular Formula | C₄H₈ClNO | PubChem[1] |

| Molecular Weight | 121.56 g/mol | PubChem[1] |

| CAS Number | 42275-47-8 | PubChem[1] |

| Appearance | Colorless to light yellow liquid | ChemicalBook |

| Boiling Point | 244.9 ± 23.0 °C (Predicted) | ChemicalBook |

| Density | 1.082 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 14.63 ± 0.46 (Predicted) | ChemicalBook |

| SMILES | CC(C(=O)NC)Cl | PubChem[1][2] |

| InChIKey | NKUQJMNRULPRAM-UHFFFAOYSA-N | PubChem[1][2] |

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via the acylation of methylamine with 2-chloropropionyl chloride. This is a standard Schotten-Baumann type reaction, which requires careful control of reaction conditions to maximize yield and minimize side products.

Synthetic Workflow

The causality behind this experimental design is rooted in the high reactivity of the acid chloride. The reaction is typically performed at low temperatures (e.g., 0 °C or below) to control the exothermic nature of the acylation and to prevent side reactions, such as multiple acylations or hydrolysis of the acid chloride. An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine or pyridine) is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the unreacted methylamine, rendering it non-nucleophilic.

Caption: A typical workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for the synthesis of similar N-alkyl amides.[3]

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of methylamine (2.2 equivalents) in dichloromethane (DCM). The flask is cooled to 0 °C in an ice-water bath.

-

Reagent Addition: 2-Chloropropionyl chloride (1.0 equivalent) dissolved in DCM is added dropwise to the stirred methylamine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure complete conversion.

-

Workup: The reaction mixture is transferred to a separatory funnel and washed sequentially with 1M HCl (to remove excess methylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude material can be purified by vacuum distillation or column chromatography on silica gel to afford the final product as a colorless to light yellow liquid.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the α-carbon and the potential for the amide group to coordinate with catalysts. This makes it a valuable intermediate in reactions that form C-C, C-N, and C-O bonds.

Nucleophilic Substitution

The chlorine atom is a good leaving group, making the α-carbon susceptible to Sₙ2 reactions with a variety of nucleophiles, such as amines, thiols, and alkoxides. This pathway is fundamental for introducing diverse functional groups at the α-position.

Cross-Coupling Reactions

As a class, α-chloroamides are effective electrophiles in transition-metal-catalyzed cross-coupling reactions. For instance, nickel-catalyzed stereoconvergent Suzuki arylations of racemic α-chloroamides have been developed, allowing for the enantioselective synthesis of α-aryl amides.[4] This highlights the potential of this compound in asymmetric synthesis to produce enantioenriched products from a racemic starting material.[4]

Radical-Mediated Reactions

Recent advances in photoredox and enzymatic catalysis have expanded the utility of α-chloroamides as radical precursors.[5][6] Flavin-dependent "ene"-reductases (EREDs) can catalyze the single-electron reduction of the C-Cl bond to generate an α-amido radical.[5][7] This radical can then engage in various transformations, such as hydroalkylation of olefins, providing a powerful method for stereoselective C-C bond formation.[5]

Caption: Major reaction pathways involving this compound.

Spectroscopic Characterization (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A quartet for the single proton on the α-carbon, split by the adjacent methyl group.

-

A doublet for the three protons of the N-methyl group, split by the N-H proton.

-

A doublet for the three protons of the C-methyl group, split by the α-proton. The N-H proton itself would likely appear as a broad singlet.

-

-

¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the four unique carbon atoms: the carbonyl carbon, the α-carbon, the N-methyl carbon, and the C-methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands:

-

A strong, sharp absorption around 1640-1680 cm⁻¹ corresponding to the C=O (amide I) stretching vibration.

-

An absorption around 1520-1570 cm⁻¹ for the N-H bending (amide II) vibration.

-

A broad peak around 3300 cm⁻¹ for the N-H stretching vibration.

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.[10]

-

A C-Cl stretching absorption in the fingerprint region, typically between 580-780 cm⁻¹.[10]

-

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of roughly 3:1, which is a definitive indicator of a monochlorinated compound.[11] The base peak would likely result from fragmentation, such as the loss of a chlorine radical.

Applications in Medicinal Chemistry and Drug Discovery

α-Chloroamides are valuable intermediates in the synthesis of pharmaceutically active compounds.[5] Their ability to undergo clean, stereoselective transformations makes them ideal starting points for building chiral centers found in many drug molecules. The enantioenriched products derived from this compound, such as α-amino and α-oxyamides, are common motifs in drug candidates.[5] The development of photoenzymatic methods that utilize α-chloroamides further enhances their appeal, offering green and highly selective synthetic routes to complex chiral molecules.[5][7]

Safety, Handling, and Storage

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage.[1]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly sealed. Predicted storage temperature is between 2-8°C.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically versatile building block with significant potential in organic chemistry and drug discovery. Its defined structure and predictable reactivity allow for its use in a range of transformations, from classical nucleophilic substitutions to modern, enzyme-catalyzed radical reactions. Understanding its chemical properties, synthetic methods, and safety requirements is essential for leveraging this molecule to its full potential in the research and development of novel chemical entities.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14870193, this compound. Available from: [Link].

-

Lundin, P. M., & Fu, G. C. (2010). Asymmetric Suzuki cross-couplings of activated secondary alkyl electrophiles: arylations of racemic alpha-chloroamides. Journal of the American Chemical Society, 132(32), 11027–11029. Available from: [Link]

-

NIST. 2-Chloro-N-methylacetamide IR Spectrum. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

-

NIST. 2-Chloro-N-methylacetamide Mass Spectrum. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

-

ACS Publications. Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. ACS Catalysis. Available from: [Link]

-

National Center for Biotechnology Information. Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. PMC. Available from: [Link]

-

National Center for Biotechnology Information. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. PMC. Available from: [Link]

-

bioRxiv. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 344970, 2-Chloro-2-methylpropanamide. Available from: [Link].

-

PubChemLite. This compound (C4H8ClNO). Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 2-Chloro-2-methylpropane in Modern Organic Synthesis. Available from: [Link]

-

OC-Praktikum. Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. Available from: [Link]

-

ResearchGate. Structure of 2-chloro-N-(p-tolyl)propanamide. Available from: [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2-chloro-2-methylpropane. Available from: [Link]

-

IUPAC. TWO-PHASE REACTIONS IN THE CHEMISTRY OF TOOL IN ORGANIC SYNTHESIS. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-chloro-2-methylpropane. Available from: [Link]

Sources

- 1. This compound | C4H8ClNO | CID 14870193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C4H8ClNO) [pubchemlite.lcsb.uni.lu]

- 3. Page loading... [guidechem.com]

- 4. Asymmetric Suzuki cross-couplings of activated secondary alkyl electrophiles: arylations of racemic alpha-chloroamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloro-N-methylacetamide [webbook.nist.gov]

- 9. 2-Chloro-2-methylpropane(507-20-0) 1H NMR spectrum [chemicalbook.com]

- 10. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 2-chloro-N-methylpropanamide: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-chloro-N-methylpropanamide (CAS No. 42275-47-8), a valuable chemical intermediate in organic synthesis and pharmaceutical development. We will delve into its chemical properties, synthesis methodologies, safety protocols, and key applications, offering insights for its effective use in a laboratory and research setting.

Core Properties and Identification

This compound is a halogenated amide that serves as a versatile building block in the synthesis of more complex molecules. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 42275-47-8 | [1][2][3][4][5] |

| Molecular Formula | C4H8ClNO | [1][3][4][5] |

| Molecular Weight | 121.57 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-chloro-N-methyl-propionamide | [5] |

Synthesis of this compound

The synthesis of α-chloroamides such as this compound can be achieved through various established organic chemistry reactions. A common and effective method involves the acylation of methylamine with a suitable acyl chloride.

General Synthesis Pathway

The primary route for synthesizing this compound involves the reaction of 2-chloropropanoyl chloride with methylamine. This is a nucleophilic acyl substitution reaction where the amine acts as the nucleophile.

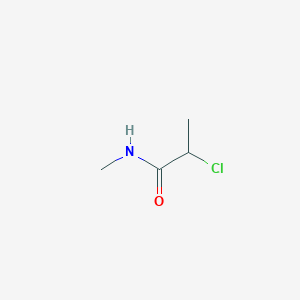

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol for the synthesis of this compound. Note: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

2-chloropropanoyl chloride

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Anhydrous diethyl ether or dichloromethane

-

Anhydrous sodium sulfate

-

Ice bath

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloropropanoyl chloride in anhydrous diethyl ether. Cool the flask in an ice bath to 0-5 °C.

-

Amine Addition: Slowly add a solution of methylamine to the stirred solution of 2-chloropropanoyl chloride. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. An excess of the amine can be used to neutralize the hydrochloric acid formed during the reaction.[6]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove the methylammonium chloride precipitate.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation or recrystallization, depending on its physical state.

Reactivity and Applications in Drug Development

The reactivity of this compound is primarily centered around the electrophilic carbon atom attached to the chlorine. This makes it a valuable intermediate for introducing the N-methylpropanamide moiety into a larger molecule through nucleophilic substitution reactions.

Key Reactions and Mechanistic Insights

The chlorine atom in this compound is a good leaving group, facilitating SN2 reactions with a variety of nucleophiles.[7] This reactivity is fundamental to its utility as a building block in organic synthesis.

Sources

- 1. This compound | C4H8ClNO | CID 14870193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 42275-47-8|this compound|BLD Pharm [bldpharm.com]

- 3. keyorganics.net [keyorganics.net]

- 4. scbt.com [scbt.com]

- 5. 2-ХЛОР-N-МЕТИЛПРОПАНАМИД Номер CAS: 42275-47-8 • ChemWhat | База данных химических и биологических веществ [chemwhat.ru]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-N-methylpropanamide

This guide provides a comprehensive overview of the synthesis and characterization of 2-chloro-N-methylpropanamide, a valuable intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of its preparation and analytical validation, ensuring a thorough understanding of the process.

Introduction: Significance of this compound

This compound is a halogenated amide of significant interest in the synthesis of a variety of organic compounds. Its bifunctional nature, possessing both an electrophilic carbon attached to the chlorine atom and a reactive amide group, makes it a versatile building block for the introduction of the N-methylpropanamide moiety. This guide will focus on a robust and accessible synthetic route and the essential analytical techniques for its characterization.

Strategic Approach to Synthesis

The most direct and widely employed method for the synthesis of this compound is the nucleophilic acyl substitution reaction between 2-chloropropionyl chloride and methylamine. This reaction is favored due to the high reactivity of the acyl chloride, which readily undergoes attack by the nucleophilic amine.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, and the chloride ion is expelled as a good leaving group, resulting in the formation of the stable amide bond and hydrochloric acid as a byproduct.

Caption: Nucleophilic acyl substitution mechanism.

To drive the reaction to completion, a base is typically added to neutralize the hydrochloric acid byproduct. In this case, an excess of methylamine can serve as both the nucleophile and the base.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 2-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 |

| Methylamine (40% in H₂O) | CH₅N | 31.06 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

| Deionized Water | H₂O | 18.02 |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place a solution of methylamine (40% in water, 2 equivalents). Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Acyl Chloride: Slowly add 2-chloropropionyl chloride (1 equivalent) dropwise to the cooled methylamine solution via the dropping funnel while maintaining the temperature between 0-10 °C. The addition should be controlled to prevent a rapid increase in temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

-

Caption: Experimental workflow for synthesis.

Comprehensive Characterization of this compound

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. The following analytical techniques are essential for this purpose.

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented below.[1]

| Property | Value |

| Molecular Formula | C₄H₈ClNO |

| Molar Mass | 121.56 g/mol |

| IUPAC Name | This compound |

| CAS Number | 42275-47-8 |

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

-

A doublet for the methyl group attached to the nitrogen, coupled to the N-H proton.

-

A quartet for the proton on the chiral center, coupled to the adjacent methyl group.

-

A doublet for the methyl group adjacent to the chiral center.

-

A broad singlet for the N-H proton.

-

-

¹³C NMR: The carbon NMR spectrum should exhibit four signals, corresponding to the four unique carbon atoms in the molecule.

-

A signal for the carbonyl carbon.

-

A signal for the carbon atom bonded to the chlorine.

-

A signal for the N-methyl carbon.

-

A signal for the other methyl carbon.

-

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

A strong absorption band around 1640-1680 cm⁻¹ corresponding to the C=O stretching of the amide group.

-

An N-H stretching band in the region of 3300-3500 cm⁻¹.

-

C-H stretching bands from the methyl groups around 2850-3000 cm⁻¹.

-

A C-Cl stretching band, typically in the fingerprint region (600-800 cm⁻¹).

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl). Common fragmentation patterns for amides include alpha-cleavage and McLafferty rearrangement.

Caption: Workflow for product characterization.

Safety Considerations

-

2-Chloropropionyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Methylamine is a flammable and corrosive gas, typically handled as an aqueous solution. It is also toxic and should be used in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound. The provided experimental protocol, coupled with a comprehensive characterization strategy, offers a solid foundation for researchers and scientists to produce and validate this important chemical intermediate. Adherence to the described procedures and safety precautions is essential for a successful and safe synthesis.

References

Sources

Spectroscopic data (NMR, IR, MS) of 2-chloro-N-methylpropanamide

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-chloro-N-methylpropanamide

Abstract

This compound (CAS No: 42275-47-8) is a halogenated amide of interest in synthetic chemistry and as a potential building block in pharmaceutical development.[1] Accurate and comprehensive characterization of this molecule is paramount for quality control, reaction monitoring, and regulatory submission. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the necessary toolkit for unambiguous structure elucidation and purity assessment. This guide offers a detailed examination of the theoretical and expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. It is designed to serve as a practical reference for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Implications

The structure of this compound (C₄H₈ClNO) features several key functional groups that dictate its spectroscopic signature:

-

Secondary Amide: The core functional group, featuring a carbonyl (C=O) and an N-H bond, which gives rise to characteristic signals in both IR and NMR.

-

Chlorinated Alkyl Chain: An electron-withdrawing chlorine atom is attached to the α-carbon (C2). This significantly influences the electronic environment of nearby protons and carbons, causing a downfield shift in their NMR signals.

-

Chiral Center: The α-carbon (C2) is a stereocenter, bonded to four different groups (H, Cl, C=O, and CH₃).

-

N-Methyl Group: A methyl group attached directly to the nitrogen atom.

These features create distinct chemical environments for each proton and carbon atom, allowing for full structural assignment through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution proton NMR spectrum is essential for accurate data interpretation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as its residual signal should not overlap with analyte signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative ratio of protons.

Workflow for ¹H NMR Analysis

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-chloro-N-methylpropanamide in Common Laboratory Solvents

Introduction

2-chloro-N-methylpropanamide, a halogenated amide, presents a unique set of physicochemical properties that are of significant interest to researchers in the fields of medicinal chemistry, agrochemicals, and material science. As with any compound destined for these applications, a thorough understanding of its solubility and stability in various solvent systems is paramount for successful formulation, process development, and ensuring product efficacy and safety. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven methodologies for its characterization. While extensive experimental data for this specific molecule is not widely available in public literature, this guide will leverage data from analogous structures and predictive models to provide a robust framework for its handling and analysis.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is crucial for predicting its behavior in different solvent environments.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 42275-47-8 | PubChem[1] |

| Molecular Formula | C₄H₈ClNO | PubChem[1] |

| Molecular Weight | 121.57 g/mol | ChemicalBook[2] |

| Predicted Boiling Point | 244.9 ± 23.0 °C | ChemicalBook[2] |

| Predicted Density | 1.082 ± 0.06 g/cm³ | ChemicalBook[2] |

| Predicted pKa | 14.63 ± 0.46 | ChemicalBook[2] |

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter that dictates its utility in various applications. The principle of "like dissolves like" provides a preliminary guide; the polar amide group suggests solubility in polar solvents, while the chlorinated alkyl chain introduces some non-polar character.

Predicted Solubility in Common Laboratory Solvents

In the absence of extensive experimental data, computational models such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) can provide valuable predictions of solubility.[3][4][5][6] These models use quantum chemical calculations to predict the thermodynamic properties of fluids and solutions.[7] Based on the structure of this compound, a qualitative prediction of its solubility is presented below.

| Solvent | Predicted Solubility | Rationale |

| Water | Moderately Soluble | The amide group can form hydrogen bonds with water, but the chloroalkyl group may limit high solubility. |

| Methanol | Highly Soluble | A polar protic solvent that can effectively solvate the amide group through hydrogen bonding. |

| Ethanol | Highly Soluble | Similar to methanol, its polarity and hydrogen bonding capacity should lead to good solubility. |

| Acetone | Soluble | A polar aprotic solvent that can interact with the dipole of the amide group. |

| Acetonitrile | Soluble | A polar aprotic solvent, expected to be a good solvent. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

| Dichloromethane (DCM) | Soluble | A moderately polar solvent that should effectively solvate the chloroalkyl portion of the molecule. |

| Toluene | Sparingly Soluble | A non-polar aromatic solvent, expected to have limited interaction with the polar amide group. |

| Hexane | Insoluble | A non-polar aliphatic solvent, unlikely to dissolve the polar amide. |

Experimental Determination of Solubility

A robust experimental determination of solubility is essential for any research or development program. The following is a standardized protocol for determining the solubility of this compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

Allow the vials to stand undisturbed for at least 2 hours to allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Quantify the concentration of this compound in the diluted sample.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

-

Stability Profile: Understanding Degradation Pathways

The stability of this compound is a critical quality attribute that influences its shelf-life, storage conditions, and potential for forming degradation products that could be inactive or toxic. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[8][9]

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated:

-

Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2-chloropropanoic acid and methylamine.[10][11][12][13][14] Amide hydrolysis is generally slower than ester hydrolysis and often requires heating or extreme pH conditions.[15]

-

Nucleophilic Substitution: The chlorine atom at the alpha position to the carbonyl group is activated towards nucleophilic substitution. This could lead to reactions with nucleophiles present in the formulation or solvent.

-

Thermal Degradation: At elevated temperatures, N-substituted amides can undergo decomposition.[16] The specific degradation products would depend on the conditions.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of organic molecules.[17] Chlorinated compounds can be susceptible to photolytic cleavage of the carbon-chlorine bond.

Experimental Design for Forced Degradation Studies

A systematic forced degradation study should be conducted to investigate the stability of this compound under various stress conditions.[18]

Caption: A logical workflow for conducting forced degradation studies.

-

Sample Preparation:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

For each stress condition, prepare a sample and a control (stored under ambient conditions).

-

-

Stress Conditions (as per ICH Q1A(R2) guidelines): [18]

-

Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution. Heat at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution. Heat at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the sample solution. Store at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for a defined period.

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines, using a calibrated light source.[4][8][19][20] A dark control should be run in parallel.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a suitable stability-indicating HPLC method, preferably with both UV and mass spectrometric (MS) detection.

-

Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

-

Data Evaluation:

-

Calculate the percentage degradation of this compound.

-

Determine the retention times and mass-to-charge ratios (m/z) of the degradation products.

-

Propose potential structures for the degradation products based on the MS data.

-

Analytical Methodologies

A robust and validated analytical method is crucial for the accurate quantification of this compound and its potential degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the analysis of non-volatile and thermally labile compounds like this compound.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For this polar analyte, a polar-embedded or polar-endcapped column might provide better peak shape and retention.[3]

-

Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 210 nm, typical for amide bonds).

-

Injection Volume: 10 µL.

The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The forced degradation study will be instrumental in demonstrating the specificity and stability-indicating nature of the method.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is limited, the principles of physical organic chemistry, coupled with modern predictive tools and established experimental protocols, allow for a robust characterization of this molecule. The provided methodologies for solubility determination and forced degradation studies will enable researchers to generate the necessary data to support their development programs. A thorough understanding of these properties is a cornerstone of good scientific practice and is essential for the successful application of this compound in any field.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14870193, this compound. [Link].

-

Rowan. Predicting Solubility. [Link].

- ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. 1996.

-

SCM. COSMO-RS: predict solubilities & fluid thermodynamics. [Link].

- Singh R, Kumar M. Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. J Braz Chem Soc. 2020.

- Pesek JJ. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America. 2011.

- Determin

- Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkyl

- European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products. 1998.

-

Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link].

- Sule S, Nikam D, Ambadekar S, Bhure S. Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. 2023;13(2):42-48.

- McLaughlin JC. Experiment 27 - Amines and Amides.

- Paton RS, et al. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules. 2023.

- Santos JCO, et al. Using COSMO-RS to Predict Hansen Solubility Parameters. J Chem Inf Model. 2022.

- Predicting organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Sci Rep. 2023.

- Quinn RK, et al. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. J Am Chem Soc. 2016.

- Teasdale A, et al.

- Eckert F, Klamt A. Prediction of Solubility with COSMO-RS.

- U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. 1996.

- HPLC-MS/MS of Highly Polar Compounds.

- Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur.

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digit Discov. 2025.

- Theodorou V, Paraskevopoulos G, Skobridis K. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. 2015.

- Brown RS, et al. On the hydrolysis mechanisms of amides and peptides. Can J Chem. 2018.

- Physics-Based Solubility Prediction for Organic Molecules. Chem Rev.

- The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.

- How to Approach a Forced Degrad

- Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkyl

- Properties of Amines and Amides. Moorpark College.

- ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Active Substances and Medicinal Products.

-

SCM. Properties — COSMO-RS 2025.1 documentation. [Link].

- Named Reactions Of Haloalkanes and haloarenes.

- Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.

- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Lamb E. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

- The experimental solubility and COSMO-RS predicted solubility in DES relative to water (* or ethanol).

- Synthesis, structure and stereodynamics of atropisomeric N-chloroamides. Chem Commun (Camb).

- Analytical Methods for High Molecular Weight UV Stabilizers. Diva-Portal.org.

- Continuous formation of N-chloro-N,N-dialkylamine solutions in well-mixed meso-scale flow reactors. Beilstein J Org Chem. 2015.

- Asymmetric Synthesis of α‑Chloroamides via Photoenzymatic Hydroalkyl

- The Hydrolysis of Amides. Chemistry LibreTexts.

- Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water.

- Synthesis of new immobilized N-chloro-sulfonamides and release of active chlorine

Sources

- 1. 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biopharminternational.com [biopharminternational.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. chemhaven.org [chemhaven.org]

- 7. scm.com [scm.com]

- 8. database.ich.org [database.ich.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. escholarship.org [escholarship.org]

- 12. books.rsc.org [books.rsc.org]

- 13. uregina.ca [uregina.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. resolvemass.ca [resolvemass.ca]

- 19. ema.europa.eu [ema.europa.eu]

- 20. ikev.org [ikev.org]

Reactivity of the alpha-chloro amide group in 2-chloro-N-methylpropanamide

An In-Depth Technical Guide to the Reactivity of the Alpha-Chloro Amide Group in 2-Chloro-N-methylpropanamide

Abstract

Alpha-chloro amides are a pivotal class of chemical intermediates, prized for their versatile reactivity and application as building blocks in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1][2] This technical guide provides an in-depth exploration of the reactivity of a representative alpha-chloro amide, this compound. We will dissect the electronic and steric factors governing its behavior, detail its participation in key reaction classes such as nucleophilic substitution and radical transformations, and provide actionable experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important functional group.

Introduction: The Alpha-Chloro Amide Moiety

The reactivity of the alpha-chloro amide functional group is a nuanced interplay of several electronic effects. The carbonyl group is strongly electron-withdrawing via induction, which polarizes the Cα-Cl bond and renders the alpha-carbon electrophilic. Concurrently, the nitrogen atom's lone pair participates in resonance with the carbonyl, creating a planar amide linkage with significant double-bond character.[3] This resonance reduces the overall electrophilicity of the carbonyl carbon compared to ketones or esters, but its inductive effect on the adjacent alpha-carbon remains significant.[4] This electronic arrangement makes the alpha-carbon a prime target for nucleophilic attack while also enabling other transformations under specific conditions. This compound serves as an excellent model system to explore this reactivity profile.

Physicochemical Properties

A foundational understanding of the substrate's properties is critical for experimental design.

| Property | Value | Source |

| Molecular Formula | C₄H₈ClNO | PubChem[5] |

| Molecular Weight | 121.56 g/mol | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 42275-47-8 | PubChem[5] |

| SMILES | CC(C(=O)NC)Cl | PubChem[5][6] |

| InChIKey | NKUQJMNRULPRAM-UHFFFAOYSA-N | PubChem[5][6] |

Synthesis of this compound

The most direct and common method for synthesizing N-substituted amides is the acylation of an amine with an acyl chloride.[7][8][9] This reaction is typically rapid and high-yielding.

Caption: General synthesis of this compound.

The reaction proceeds via a nucleophilic addition-elimination mechanism at the acyl chloride carbonyl. A tertiary amine base, such as triethylamine, is typically added to scavenge the HCl byproduct, preventing the protonation and deactivation of the methylamine nucleophile.

Core Reactivity: Nucleophilic Substitution (Sₙ2)

The primary mode of reactivity for this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction at the alpha-carbon.[10] The polarized Cα-Cl bond makes the alpha-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. The chloride ion is a good leaving group, facilitating the reaction.[11]

Caption: Workflow for radical-mediated C-C bond formation.

This approach is particularly valuable for asymmetric synthesis, where a chiral enzyme environment can control the stereochemical outcome of the C-C bond-forming step. [1][12][13]

Experimental Protocols

Trustworthiness through Self-Validation: The following protocols are designed as self-validating systems, incorporating in-process checks (TLC) and standard purification and characterization steps to ensure the identity and purity of the product.

Protocol 5.1: Synthesis of 2-(Benzylamino)-N-methylpropanamide (Representative Sₙ2 Reaction)

This protocol details the reaction of this compound with benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (2.2 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate, Hexanes (for chromatography)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

-

Solvent and Reagent Addition: Add anhydrous acetonitrile to create a stirrable suspension (~0.2 M concentration with respect to the starting amide). Add benzylamine (2.2 eq) via syringe. Causality Note: A slight excess of the amine nucleophile ensures complete consumption of the electrophile. K₂CO₃ is a mild base to neutralize the HCl formed, preventing salt formation with the amine.

-

Reaction Execution: Heat the mixture to 60 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 50% ethyl acetate in hexanes as eluent). The reaction is complete when the starting material spot is no longer visible (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and rinse the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield the product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Conclusion

This compound exemplifies the versatile reactivity of the alpha-chloro amide group. Its electrophilic alpha-carbon is a reliable handle for introducing a wide array of functionalities via Sₙ2 displacement, a cornerstone of molecular construction. Furthermore, emerging methodologies in radical chemistry unlock novel pathways for C-C bond formation, expanding its synthetic utility. A thorough understanding of the electronic principles governing its reactivity and the practical considerations for controlling reaction pathways allows researchers to effectively employ this and related scaffolds in the pursuit of novel chemical entities for drug discovery and development.

References

-

Huisman, G. W., & Collier, S. J. (2013). On the use of ene-reductases for the synthesis of chiral molecules. Current Opinion in Chemical Biology, 17(2), 272-279. [Link]

-

Kanbayashi, N., Takenaka, K., Okamura, T. A., & Onitsuka, K. (2013). Synthesis of 2-chloro-2-methylpropanamide. Angewandte Chemie International Edition, 52(18), 4897-4901. [Link]

-

Al-Hiari, Y. M., et al. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 6595-6614. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14870193, this compound. [Link]

-

Lundin, P. M., & Fu, G. C. (2010). Asymmetric Suzuki cross-couplings of activated secondary alkyl electrophiles: arylations of racemic alpha-chloroamides. Journal of the American Chemical Society, 132(32), 11027–11029. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 344970, 2-Chloro-2-methylpropanamide. [Link]

-

DocSity. (2022). Nucleophilic Substitution Reaction: Preparation of 2-chloro-2-methylpropane. [Link]

-

PubChemLite. (n.d.). This compound (C4H8ClNO). [Link]

-

Zhang, W., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. [Link]

-

Lemmerer, A., & Govindraju, S. (2015). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o864–o867. [Link]

-

Rosini, F., et al. (2023). Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. ACS Catalysis, 13(23), 15303–15314. [Link]

-

Rosini, F., et al. (2023). Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. ACS Catalysis. [Link]

-

Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

-

Zhang, W., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

-

Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. [Link]

-

LibreTexts Chemistry. (2023). Common nucleophilic substitution reactions. [Link]

-

OC-Praktikum. (2006). Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. [Link]

-

LibreTexts Chemistry. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. [Link]

-

A&A Pharmachem. (n.d.). Exploring the Synthesis of 2-Chloro-2-methylpropane for Industrial Applications. [Link]

-

Clark, J. (n.d.). Nucleophilic Addition / Elimination Mechanisms Menu. Chemguide. [Link]

-

Westin, J. (n.d.). Reactions of Amides. Organic Chemistry - Jack Westin. [Link]

-

Zhang, W., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. [Link]

-

Sotorrios, L., et al. (2024). Harnessing Dual Reactivity of N-Chloroamides for Cascade C–H Amidation/Chlorination of Indoles under Cobalt-Catalysis: Overriding Hofmann Rearrangement Pathway Leading to Aminocarbonylation. Organic Letters. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 2-Chloro-2-methylpropane in Modern Organic Synthesis. [Link]

-

Zhang, W., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. PubMed. [Link]

-

Zhang, H., et al. (2026). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. [Link]

-

Kupai, J., & Toth, B. (2020). Amide Activation in Ground and Excited States. Molecules, 25(21), 5032. [Link]

-

Reddit. (2024). Why is an acyl halide more reactive than an amide to a nucleophilic attack? [Link]

-

Al-Zoubi, R. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 24(11), 879-917. [Link]

-

Zhang, W., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. [Link]

-

Wang, Y., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 29(12), 2883. [Link]

-

ResearchGate. (2025). Catalytic Amination of Aldehydes to Amides. [Link]

Sources

- 1. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amide Activation in Ground and Excited States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. This compound | C4H8ClNO | CID 14870193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C4H8ClNO) [pubchemlite.lcsb.uni.lu]

- 7. Amide synthesis by acylation [organic-chemistry.org]

- 8. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activities of 2-Chloro-N-methylpropanamide Derivatives

Abstract

The 2-chloro-N-methylpropanamide scaffold, a subset of the broader chloroacetamide class of compounds, represents a versatile pharmacophore with significant potential across various biological applications. Historically, chloroacetamides have been extensively utilized in agriculture as pre-emergent herbicides due to their potent inhibitory effects on very-long-chain fatty acid (VLCFA) synthesis in susceptible plant species. More recently, research has pivoted towards exploring the therapeutic potential of these derivatives, particularly in oncology, where their mechanism of action is linked to the modulation of critical cellular pathways, including the inhibition of glutathione S-transferases (GSTs). This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological activities of this compound derivatives and their analogues. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation into this promising class of compounds.

Introduction: The Chemical Versatility of the Chloroacetamide Core

Chloroacetamides are characterized by a chloroacetyl group attached to a nitrogen atom. The general structure allows for extensive chemical modification at the N-substituent, leading to a diverse library of compounds with a wide range of physicochemical properties and biological activities. While the herbicidal properties of many chloroacetamides are well-documented, the exploration of derivatives like this compound in medicinal chemistry is a burgeoning field.[1][2] The introduction of a methyl group on the nitrogen and a methyl group on the alpha-carbon of the propanamide moiety can significantly influence the compound's steric and electronic properties, potentially altering its biological targets and efficacy.

This guide will delve into the two primary, well-established biological activities of the broader chloroacetamide class, with a specific focus on extrapolating the potential of this compound derivatives based on structure-activity relationship (SAR) studies.

Herbicidal Activity: A Legacy of Agricultural Importance

The most prominent biological activity of chloroacetamide derivatives is their herbicidal effect, primarily as pre-emergent agents that control annual grasses and some broadleaf weeds.[3][4]

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

The primary mode of herbicidal action for chloroacetamides is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more.[5][6][7][8][9] VLCFAs are essential components of various cellular structures in plants, including cuticular waxes, suberin, and sphingolipids, which are crucial for plant development, signaling, and stress response.[5][6][8]

The inhibition occurs through the covalent binding of the chloroacetamide molecule to the active site of enzymes in the VLCFA elongase complex located in the endoplasmic reticulum.[6] The key enzyme targeted is 3-ketoacyl-CoA synthase (KCS), which catalyzes the initial and rate-limiting condensation step in the fatty acid elongation cycle.[7][9]

Caption: Inhibition of the VLCFA biosynthesis pathway by chloroacetamide herbicides.

Structure-Activity Relationship (SAR) for Herbicidal Activity

The herbicidal efficacy of chloroacetamide derivatives is significantly influenced by their molecular structure. Key SAR insights include:

-

N-Substituents: The nature of the substituents on the nitrogen atom plays a crucial role in determining activity and selectivity. Aromatic or bulky aliphatic groups on the nitrogen are often associated with higher herbicidal activity.

-

Lipophilicity: A direct correlation between lipophilicity and herbicidal activity has been observed. Increased lipophilicity can enhance the compound's ability to penetrate the waxy cuticle of plants and reach its target site.[10]

-

Electronic Effects: The electronic properties of the substituents can influence the reactivity of the chloroacetyl moiety, which is critical for its covalent interaction with the target enzyme.

For this compound derivatives, the presence of the N-methyl group and the additional methyl group on the propanamide backbone would alter the lipophilicity and steric hindrance around the reactive center, potentially leading to a unique spectrum of herbicidal activity compared to traditional chloroacetamides.

Experimental Protocols for Evaluating Herbicidal Activity

This assay evaluates the ability of a compound to inhibit weed growth before the seedlings emerge from the soil.

Protocol:

-

Soil Preparation: Use a standardized soil mix (e.g., sandy loam) and fill pots or trays.

-

Seed Planting: Sow seeds of indicator weed species (e.g., ryegrass, barnyardgrass, pigweed) at a uniform depth.

-

Compound Application: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetone) and dilute to the desired concentrations with water containing a surfactant. Apply the solution evenly to the soil surface using a sprayer.[4][11][12][13]

-

Incubation: Place the treated pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

-

Data Collection: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring their shoot and root length, and fresh and dry weight.[4][12] Calculate the percentage of inhibition relative to a solvent-treated control.

This assay assesses the effect of a compound on established weeds.

Protocol:

-

Plant Growth: Grow indicator weed species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).[3][4]

-

Compound Application: Apply the test compound solutions directly to the foliage of the plants until runoff.

-

Incubation: Return the plants to the greenhouse or growth chamber.

-

Data Collection: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of plant injury (e.g., chlorosis, necrosis, stunting) and measure plant height and biomass.[4]

Caption: Workflow for pre- and post-emergence herbicidal activity assays.

Anticancer Activity: A New Frontier for Chloroacetamide Derivatives

Recent studies have highlighted the potential of chloroacetamide derivatives as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[14][15]

Mechanism of Action: Targeting Glutathione S-Transferases (GSTs) and Inducing Apoptosis

A key proposed mechanism for the anticancer activity of chloroacetamides is the inhibition of Glutathione S-Transferases (GSTs).[10][16][17][18][19] GSTs are a family of enzymes that play a crucial role in cellular detoxification by conjugating glutathione (GSH) to a wide range of xenobiotics, including many chemotherapeutic drugs.[10][16][18][19] Overexpression of GSTs is a common mechanism of drug resistance in cancer cells.[10][18]

Chloroacetamides, being electrophilic, can act as substrates for GSTs, leading to the formation of GSH conjugates. This process can deplete the intracellular pool of GSH, rendering cancer cells more susceptible to oxidative stress and the cytotoxic effects of other agents. Furthermore, some chloroacetamide derivatives have been shown to be irreversible inhibitors of GSTs, covalently binding to the enzyme and inactivating it.[16] This inhibition can disrupt cellular redox homeostasis and signaling pathways that are dependent on GSTs, ultimately leading to apoptosis (programmed cell death).[10][16]

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.

Quantitative Data Summary

Due to the limited availability of specific data for this compound derivatives, the following tables present representative data for the broader class of chloroacetamide derivatives to illustrate their potential biological activities.

Table 1: Herbicidal Activity of Representative Chloroacetamide Derivatives

| Compound | Weed Species | Assay Type | Activity Metric (e.g., EC₅₀) | Reference |

| Alachlor | Echinochloa crus-galli | Pre-emergence | 0.5 - 1.5 kg/ha | [3] |

| Metolachlor | Setaria faberi | Pre-emergence | 1.0 - 2.0 kg/ha | [3] |

| Butachlor | Cyperus difformis | Pre-emergence | 0.75 - 1.5 kg/ha | [3] |

Table 2: Anticancer Activity of Representative Chloroacetamide Derivatives

| Compound | Cancer Cell Line | Assay Type | Activity Metric (IC₅₀ in µM) | Reference |

| N-(3-iodophenyl)-2,2-dichloroacetamide | A549 (Lung) | Not specified | 4.76 | [7] |

| Thiazole-bearing 2-chloroacetamide | Jurkat (Leukemia) | MTT | Significant cytotoxicity | [4][8] |

| Thiazole-bearing 2-chloroacetamide | MDA-MB-231 (Breast) | MTT | Significant cytotoxicity | [4][8] |

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel bioactive compounds. While the herbicidal activity of the parent chloroacetamide class is well-established and understood, the exploration of N-methylpropanamide derivatives for therapeutic applications, particularly in oncology, is an exciting and underexplored area of research.

Future investigations should focus on:

-

Synthesis of diverse libraries: A systematic synthesis of this compound derivatives with a wide range of N-substituents is necessary to build a comprehensive understanding of their SAR.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and mechanisms of action for both herbicidal and anticancer activities will be crucial for rational drug design and optimization.

-

Selectivity profiling: Assessing the selectivity of these compounds against target organisms (weeds or cancer cells) versus non-target organisms (crops or healthy human cells) is paramount for their practical application.

By leveraging the foundational knowledge of chloroacetamide chemistry and biology, researchers are well-positioned to unlock the full potential of this compound derivatives as next-generation herbicides or innovative therapeutic agents.

References

-

Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2025). PubMed. [Link]

-

Step-by-step workflow of the standardized sulforhodamine B (SRB) assay.... (n.d.). ResearchGate. [Link]

-

Full article: Very long chain fatty acid and lipid signaling in the response of plants to pathogens. (n.d.). Taylor & Francis Online. [Link]

-

Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation. (2012). PLOS Biology. [Link]

-

The VLCFA biosynthesis pathway. Overview of the four-step FA elongation.... (n.d.). ResearchGate. [Link]

-

Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. (2019). PubMed Central. [Link]

-

Role of very-long-chain fatty acids in plant development, when chain length does matter. (2010). HAL Open Science. [Link]

-

Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. [Link]

-

THE ASSAY FOR SULPHORHODAMINE (SRB) METHODS FOR EVALUATING PLANT EXTRACTS AND THEIR DERIVED CHEMICALS FOR PURPORTED ANTICANCER P. (n.d.). ijrras.com. [Link]

-

Glutathione S-Transferases in Cancer. (2019). PubMed Central. [Link]

-

(PDF) Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. (2025). ResearchGate. [Link]

-

Herbicide Bioassay Study Guide. (n.d.). Analyzeseeds. [Link]

-

PROJECT DESCRIPTION NO. 1 PERFORMANCE OF HERBICIDES, PRE AND POSTEMERGENCE APPLICATIONS The basis of chemical weed control is to. (n.d.). CTAHR. [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. [Link]

-

Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (2019). PubMed Central. [Link]

-

Deciphering Glutathione S-Transferase P1 Inhibition Mechanisms for Overcoming Cancer Chemoresistance: Insights From Computational Analysis. (2025). PubMed. [Link]

-

Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation. (2010). PubMed. [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. [Link]

-

Studies on the Mechanism of Herbicidal Action of 2-Chloro-4,6-Bis(Ethylamino)-S-Triazine. (1959). PubMed Central. [Link]

-

Overexpression of Glutathione S-Transferases in Human Diseases: Drug Targets and Therapeutic Implications. (2021). MDPI. [Link]

-

Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. (2021). Weed Technology. [Link]

-

The Discovery and Application of Inhibitors of Glutathione S-Transferase as Therapeutic Agents -A Review. (n.d.). Bentham Science Publisher. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Laboratory Safety Evaluation and Weed Control Potential of Pre- and Post-Emergence Herbicides for Quinoa. (2024). MDPI. [Link]

-

Glutathione Transferases: Potential Targets to Overcome Chemoresistance in Solid Tumors. (2019). MDPI. [Link]

-

Scheme 4. Synthesis of N-substituted chloroacetamides.. (n.d.). ResearchGate. [Link]

-

Pre-emergence herbicides used in urban and agricultural settings: dissipation and ecological implications. (2024). PubMed Central. [Link]

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 3. analyzeseeds.com [analyzeseeds.com]

- 4. ctahr.hawaii.edu [ctahr.hawaii.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation | PLOS Biology [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

- 10. mdpi.com [mdpi.com]

- 11. Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core [cambridge.org]

- 12. Laboratory Safety Evaluation and Weed Control Potential of Pre- and Post-Emergence Herbicides for Quinoa [mdpi.com]

- 13. Pre-emergence herbicides used in urban and agricultural settings: dissipation and ecological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 16. Glutathione S-Transferases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Deciphering Glutathione S-Transferase P1 Inhibition Mechanisms for Overcoming Cancer Chemoresistance: Insights From Computational Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The Discovery and Application of Inhibitors of Glutathione S-Transferase as Therapeutic Agents -A Review | Bentham Science [eurekaselect.com]

An In-Depth Technical Guide to 2-Chloro-N-methylpropanamide as a Versatile Building Block in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of modern organic synthesis, the efficiency and predictability of a synthetic route are paramount. The strategic selection of building blocks—molecules incorporating key functional groups poised for reliable transformation—is a cornerstone of this pursuit. 2-Chloro-N-methylpropanamide (CAS No. 42275-47-8) emerges as a valuable and versatile reagent in this context.[1] This molecule, possessing both a secondary amide and a reactive α-chloro group, offers a robust platform for introducing the N-methylpropanamide moiety into a wide array of molecular scaffolds. Its utility lies in its predictable reactivity as an electrophile, enabling the formation of carbon-heteroatom and carbon-carbon bonds through straightforward nucleophilic substitution pathways.